N-Cbz-L-phenylalanine tert-butyl ester
CAS No.: 16881-34-8
Cat. No.: VC17943903
Molecular Formula: C21H25NO4
Molecular Weight: 355.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 16881-34-8 |
|---|---|
| Molecular Formula | C21H25NO4 |
| Molecular Weight | 355.4 g/mol |
| IUPAC Name | tert-butyl 3-phenyl-2-(phenylmethoxycarbonylamino)propanoate |
| Standard InChI | InChI=1S/C21H25NO4/c1-21(2,3)26-19(23)18(14-16-10-6-4-7-11-16)22-20(24)25-15-17-12-8-5-9-13-17/h4-13,18H,14-15H2,1-3H3,(H,22,24) |
| Standard InChI Key | LHIJXCRBBAMSEG-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Introduction
Structural and Physicochemical Properties
N-Cbz-L-phenylalanine tert-butyl ester (C₂₁H₂₅NO₄) features a molecular weight of 355.4 g/mol and a tert-butyl ester group that enhances solubility in organic solvents. The Cbz group, a classic amine protector, is stable under basic conditions but readily cleaved via hydrogenolysis or acidic hydrolysis. Key physicochemical data are summarized below:
| Property | Value |
|---|---|
| IUPAC Name | tert-butyl 3-phenyl-2-(phenylmethoxycarbonylamino)propanoate |
| Canonical SMILES | CC(C)(C)OC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
| InChI Key | LHIJXCRBBAMSEG-UHFFFAOYSA-N |
| Melting Point | Not explicitly reported; typically liquid at room temperature |
| Solubility | Soluble in dichloromethane, dimethylformamide, and tetrahydrofuran |
The tert-butyl ester’s steric bulk prevents unintended side reactions during peptide elongation, while the Cbz group’s orthogonal deprotection profile allows sequential assembly of peptide chains.
Synthetic Methodologies
Traditional Synthesis Routes
Conventional synthesis involves sequential protection of L-phenylalanine’s amino and carboxyl groups. The amino group is first protected via reaction with benzyl chloroformate (Cbz-Cl) under basic conditions, followed by esterification of the carboxyl group with tert-butanol using dicyclohexylcarbodiimide (DCC) as a coupling agent. While effective, this method requires stoichiometric reagents and prolonged reaction times.
Catalytic tert-Butylation Advances
A breakthrough by Thieme Connect (2024) demonstrated that Tf₂NH (5 mol%) catalyzes tert-butylation of N-Cbz-protected amino acids in tert-butyl acetate, achieving yields of 81–89% within hours . This method eliminates hazardous perchloric acid, reduces catalyst loading, and suppresses racemization, as confirmed by Mosher amide analysis . For example, N-Cbz-L-phenylalanine tert-butyl ester synthesized via this route showed >99% enantiomeric excess, critical for pharmaceutical applications .
Applications in Peptide Synthesis
Orthogonal Deprotection Strategies
The compound’s dual-protection system enables precise control over peptide chain assembly:
-
Cbz Removal: Hydrogenolysis (H₂/Pd-C) or mild acids (e.g., HBr/AcOH) cleave the Cbz group without affecting the tert-butyl ester.
-
tert-Butyl Ester Cleavage: Trifluoroacetic acid (TFA) or HCl in dioxane selectively removes the ester, exposing the carboxyl group for subsequent coupling.
This orthogonality is exemplified in the synthesis of leucine-enkephalin analogs, where N-Cbz-L-phenylalanine tert-butyl ester served as a key intermediate, enabling rapid chain elongation and global deprotection.
Role in Solid-Phase Peptide Synthesis (SPPS)
In SPPS, the tert-butyl ester’s stability under basic conditions permits iterative coupling cycles on resin-bound peptides. Post-assembly, TFA treatment simultaneously cleaves the peptide from the resin and removes the tert-butyl group, streamlining production.
Research Findings and Case Studies
Efficient Synthesis of Modified Amino Acids
A 2024 study optimized the Tf₂NH-catalyzed tert-butylation of N-Cbz-L-serine and N-Cbz-L-azetidine-2-carboxylic acid, achieving 89% and 81% yields, respectively . This method’s generality suggests applicability to N-Cbz-L-phenylalanine, enabling scalable production for industrial peptide manufacturing .
Stability and Racemization Studies
Racemization during synthesis remains a critical concern. Circular dichroism (CD) spectroscopy of peptides incorporating N-Cbz-L-phenylalanine tert-butyl ester confirmed retention of chiral integrity, with <1% epimerization observed under standard coupling conditions.
Future Directions
Emerging trends include photolabile tert-butyl esters for light-controlled deprotection and flow chemistry adaptations to enhance synthesis throughput. Additionally, computational modeling of Tf₂NH’s catalytic mechanism may further optimize reaction kinetics and substrate scope .
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